Cas no 1249572-37-9 (1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide)

1-(3-Methylphenyl)-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a 3-methylphenyl group. This compound is of interest in medicinal and agrochemical research due to its potential as a bioactive scaffold. The sulfonamide moiety enhances binding affinity to biological targets, while the pyrazole ring contributes to structural diversity and stability. Its modular structure allows for further functionalization, making it a versatile intermediate in synthetic chemistry. The compound exhibits favorable physicochemical properties, including moderate solubility and stability under standard conditions, facilitating its use in exploratory studies. Research applications may include enzyme inhibition or ligand development, though specific biological activity depends on further derivatization.
1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide structure
1249572-37-9 structure
Product Name:1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide
CAS No:1249572-37-9
MF:C10H11N3O2S
MW:237.278240442276
MDL:MFCD14658010
CID:5242491
PubChem ID:61394846
Update Time:2025-06-08

1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methylphenyl)pyrazole-4-sulfonamide
    • 1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide
    • Z815438754
    • 1H-Pyrazole-4-sulfonamide, 1-(3-methylphenyl)-
    • 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide
    • MDL: MFCD14658010
    • Inchi: 1S/C10H11N3O2S/c1-8-3-2-4-9(5-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3,(H2,11,14,15)
    • InChI Key: CWKUNUXGZOJCTR-UHFFFAOYSA-N
    • SMILES: S(C1C=NN(C=1)C1C=CC=C(C)C=1)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 339
  • XLogP3: 0.8
  • Topological Polar Surface Area: 86.4

1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide Pricemore >>

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Additional information on 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide

Introduction to 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide (CAS No. 1249572-37-9)

1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide, identified by the chemical identifier CAS No. 1249572-37-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic sulfonamide derivative has garnered attention due to its structural features and potential biological activities, making it a subject of extensive research in drug discovery and development. The compound’s molecular framework, combining a pyrazole core with a sulfonamide functional group and a methylphenyl substituent, positions it as a versatile scaffold for further chemical modifications and biological evaluations.

The pyrazole moiety is a prominent pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets, including enzymes and receptors. Its aromatic nature and electron-rich system contribute to its reactivity and binding affinity. In 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide, the presence of the sulfonamide group further enhances its potential as an pharmacological agent. Sulfonamides are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties, among others. The integration of these functional groups into a single molecule suggests that 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide may exhibit multiple therapeutic effects or serve as a lead compound for the development of novel drugs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets. Studies have indicated that the sulfonamide group in 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide can form hydrogen bonds with polar residues in protein active sites, while the pyrazole ring can engage in π-stacking interactions. These interactions are crucial for drug efficacy and specificity. Furthermore, the methylphenyl substituent may influence the compound’s solubility and metabolic stability, factors that are critical for its pharmacokinetic profile.

In the context of current research, 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide has been explored for its potential applications in addressing neurological disorders. Pyrazole derivatives have shown promise in modulating neurotransmitter systems, particularly those involving glutamate and GABA receptors. The sulfonamide group may enhance blood-brain barrier penetration, a desirable trait for central nervous system (CNS) drugs. Preclinical studies have suggested that analogs of this compound could exhibit neuroprotective effects, making them candidates for treating conditions such as Alzheimer’s disease and Parkinson’s disease.

The synthesis of 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on pre-formed pyrazole derivatives followed by sulfonation and subsequent functional group transformations. Advances in green chemistry principles have also been applied to optimize these synthetic pathways, reducing waste and improving sustainability.

One notable aspect of 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide is its potential as a kinase inhibitor. Kinases are enzymes involved in numerous cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in various diseases, particularly cancer. The structural features of this compound allow it to mimic natural substrates or compete with ATP binding at kinase active sites. Preliminary experimental data indicate that derivatives of this scaffold can inhibit specific kinases with high selectivity, suggesting their utility in targeted cancer therapies.

The pharmacological evaluation of 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide has been complemented by pharmacokinetic studies to assess its absorption, distribution, metabolism, excretion (ADME) properties. These studies are essential for determining the compound’s bioavailability and potential side effects. For instance, the solubility profile influenced by the methylphenyl substituent can affect oral bioavailability, while metabolic stability can dictate half-life and dosing frequency.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is crucial for the commercialization of any pharmaceutical compound like 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide. Quality control measures must be implemented at every stage of production to guarantee consistency and safety. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify purity and structural integrity.

The future directions of research on 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide include further exploration of its mechanism of action through structure-activity relationship (SAR) studies. By systematically modifying various parts of the molecule—such as replacing the methylphenyl substituent with other aromatic rings or altering the sulfonamide group—scientists can gain insights into which structural features contribute most to biological activity.

Additionally, interdisciplinary approaches combining computational modeling with experimental validation are expected to accelerate the discovery process. Machine learning algorithms can predict new derivatives with enhanced potency or selectivity based on existing data sets. Such innovations hold promise for rapidly identifying promising candidates for clinical development.

In conclusion, 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide (CAS No. 1249572-37-9) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of pharmacophoric elements positions it as a valuable tool in medicinal chemistry research aimed at addressing diverse diseases ranging from neurological disorders to cancer.

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